2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol
CAS No.:
Cat. No.: VC16169555
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O4S |
|---|---|
| Molecular Weight | 302.31 g/mol |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-nitrophenol |
| Standard InChI | InChI=1S/C14H10N2O4S/c17-12-6-5-10(16(18)19)7-9(12)8-21-14-15-11-3-1-2-4-13(11)20-14/h1-7,17H,8H2 |
| Standard InChI Key | NEPDPBDNVOXBTO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol possesses a molecular formula of C₁₄H₁₀N₂O₄S, corresponding to a molecular weight of 302.31 g/mol. The compound’s structure integrates three key moieties:
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A benzoxazole ring (C₇H₅NO), known for its aromatic stability and electron-withdrawing properties.
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A 4-nitrophenol group (C₆H₄NO₃), contributing acidity and reactivity.
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A sulfanylmethyl bridge (-SCH₂-), enabling conformational flexibility and potential redox activity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,3-Benzoxazol-2-ylsulfanylmethyl)-4-nitrophenol |
| CAS Number | 438539-56-1 |
| Molecular Formula | C₁₄H₁₀N₂O₄S |
| Molecular Weight | 302.31 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=CC(=C3)N+[O-])O |
Synthesis and Preparation
General Synthesis Pathways
Although no explicit synthesis protocol for 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol is documented, analogous benzoxazole derivatives are typically synthesized via:
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Cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents under acidic or catalytic conditions.
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Thioether formation between a benzoxazole-thiol intermediate and a halogenated nitrophenol precursor (e.g., 4-nitro-2-(bromomethyl)phenol).
Hypothetical Reaction Scheme:
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Benzoxazole Formation:
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Alkylation with Nitrophenol:
Challenges in Synthesis
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Steric Hindrance: The sulfanylmethyl bridge may impede reaction efficiency during alkylation.
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Nitro Group Sensitivity: The nitro group’s electron-withdrawing nature could destabilize intermediates, necessitating mild reaction conditions .
Physicochemical Properties
Solubility and Stability
While empirical data is lacking, predictions based on structural analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and phenolic groups .
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Stability: Susceptibility to photodegradation under UV light, common in nitrophenol derivatives .
Thermal Properties
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Melting Point: Estimated >150°C, inferred from similar nitrophenol-benzoxazole hybrids .
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Thermal Decomposition: Likely occurs above 250°C, releasing NOₓ and SOₓ gases.
Industrial and Research Applications
Supplier Availability
The compound is available commercially from abcr GmbH (Germany) for research purposes, priced at approximately $250–500 per gram.
Material Science Applications
Benzoxazole rings are valued in high-performance polymers for their thermal stability. Potential uses include:
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Flame-retardant additives in plastics.
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Ligands in catalytic systems for cross-coupling reactions.
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